(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid
Overview
Description
(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid is a chiral amino acid derivative with significant potential in various scientific fields. This compound features a unique structure with both amino and hydroxyl functional groups, making it a versatile molecule for chemical reactions and biological interactions.
Mechanism of Action
Target of Action
Similar compounds have been found to target dna and thymidylate synthase (ts) .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
It is suggested that similar compounds may affect sphingolipid biosynthesis .
Pharmacokinetics
It is suggested that similar compounds are primarily eliminated unchanged by the kidneys .
Result of Action
It is suggested that similar compounds may have anticancer potentials .
Action Environment
It is suggested that similar compounds may have their action influenced by factors such as ph, temperature, and presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine, using a chiral rhodium or palladium catalyst . The reaction is carried out under mild conditions, often in the presence of a base to neutralize any acidic by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce tert-butoxycarbonyl groups into the molecule, facilitating the synthesis of the desired product . This method is advantageous due to its scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2-(3,4-dimethoxyphenyl)-4-(methoxycarbonyl)-2,3-dihydrobenzofuran-3-carboxylate
- (2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid
Uniqueness
(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid stands out due to its unique combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-16-7-4-3-6(5-8(7)17-2)9(12)10(13)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOLAAHVRBTUCR-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(C(=O)O)O)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]([C@@H](C(=O)O)O)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376181 | |
Record name | (2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959580-88-2 | |
Record name | (2S,3S)-3-amino-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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